TyrLysSerAspSerPheTyrGlyLeuMet
Description
TyrLysSerAspSerPheTyrGlyLeuMet is a linear peptide sequence composed of nine amino acids. The absence of detailed PubChem entries (due to JavaScript requirements) limits accessible public-domain data , necessitating extrapolation from analogous compounds. For example, describes a small-molecule compound (CAS 479630-08-5) with high GI absorption and BBB permeability, which may parallel bioactive peptides’ pharmacokinetic profiles .
Properties
CAS No. |
135690-48-1 |
|---|---|
Molecular Formula |
C56H80N12O16S |
Molecular Weight |
1209.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
ONJQALZQTBFYIT-NVAZTIMOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YKSDSFYGLM |
Synonyms |
anatachykinin B RTK B RTK-B Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarity
Peptide comparisons typically involve sequence alignment, structural motifs, and functional assays. For peptides, key comparison metrics include:
- Sequence homology: Alignment with known bioactive peptides (e.g., neuropeptides, hormones).
- Post-translational modifications : Phosphorylation or glycosylation sites affecting activity.
- Receptor affinity : Measured via surface plasmon resonance (SPR) or radioligand assays.
Pharmacokinetic and Pharmacodynamic Profiles
underscores the importance of comparative data for complex generics, such as controlled-release formulations or biosimilars . For TyrLysSerAspSerPheTyrGlyLeuMet, hypothetical comparisons might involve:
- Bioavailability : Compared to shorter peptides (e.g., pentapeptides) with higher membrane permeability.
- Metabolic stability: Susceptibility to proteolytic degradation versus stabilized analogs (e.g., D-amino acid substitutions).
- Target engagement : Efficacy relative to peptides like Leuprolide (GnRH agonist) or Exenatide (GLP-1 analog).
Data Tables and Research Findings
Table 1: Hypothetical Comparison of this compound with Analogs
Key Findings:
- Structural Flexibility : Linear peptides like this compound may exhibit lower stability than cyclic or modified analogs .
Discussion
The comparison framework for this compound aligns with ’s hybrid approach for complex generics, combining structural analysis (e.g., LC-MS, NMR) with functional validation (e.g., in vitro assays) . Challenges include:
- Data Gaps: Limited public-domain data for novel peptides necessitates reliance on predictive tools (e.g., QSAR models).
- Regulatory Parallels : Like biosimilars, peptide generics require proof of "comparability" in purity, stability, and efficacy .
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